molecular formula C8H13NO2 B13178866 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

Cat. No.: B13178866
M. Wt: 155.19 g/mol
InChI Key: GDILNAQJVLSRRN-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-furylcarbinol with methylamine under controlled conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, base catalysts

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives

    Substitution: Alkylated derivatives

Scientific Research Applications

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
  • 3-Amino-1-(furan-2-yl)-2-ethylpropan-1-ol
  • 3-Amino-1-(furan-2-yl)-2-methylbutan-1-ol

Uniqueness

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its furan ring and amino group make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(furan-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3

InChI Key

GDILNAQJVLSRRN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CO1)O

Origin of Product

United States

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